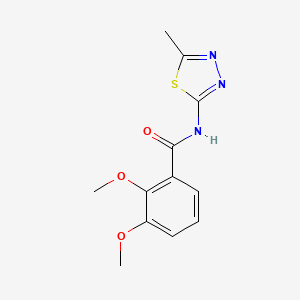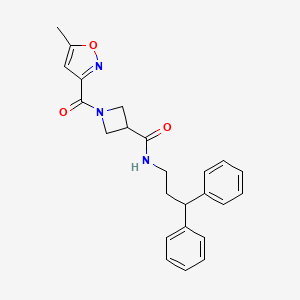
N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an azetidine ring, a diphenylpropyl group, and a methylisoxazole moiety, makes it an interesting subject for scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.
Introduction of the Diphenylpropyl Group: The diphenylpropyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation reactions.
Attachment of the Methylisoxazole Moiety: The methylisoxazole group can be attached through a condensation reaction with an appropriate isoxazole derivative.
Final Coupling: The final step involves coupling the azetidine ring with the methylisoxazole moiety using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, compounds with azetidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The diphenylpropyl and methylisoxazole groups may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,3-diphenylpropyl)-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxamide
- N-(3,3-diphenylpropyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide lies in its azetidine ring, which imparts distinct chemical and biological properties compared to pyrrolidine or piperidine analogs. The presence of the methylisoxazole group further enhances its potential for specific interactions with biological targets.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-14-22(26-30-17)24(29)27-15-20(16-27)23(28)25-13-12-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,20-21H,12-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHFXHSKPBVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)
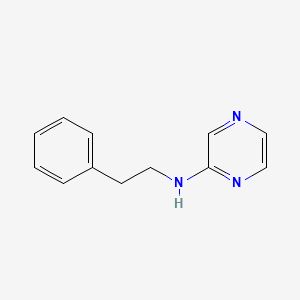
![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
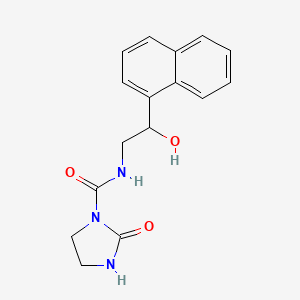
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)
![1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)
![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2874555.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)
![tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate](/img/structure/B2874560.png)
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)
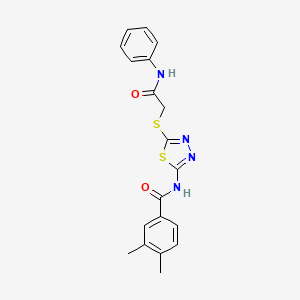
![1-(4-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2874563.png)
